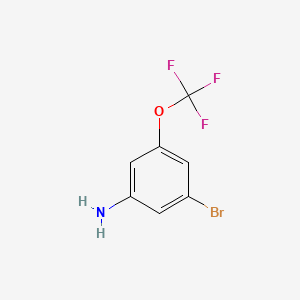

3-Bromo-5-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUHRBPRJGNGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650433 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-35-4 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Ascendancy of Halogenated and Trifluoromethoxylated Aniline Scaffolds

Halogenated and trifluoromethoxylated aniline (B41778) derivatives are of paramount significance in contemporary chemical synthesis and design. The introduction of halogen atoms and trifluoromethoxy groups onto the aniline framework dramatically influences the molecule's physicochemical properties. mdpi.comresearchgate.net Fluorine, in particular, is now present in approximately 20% of all commercially available pharmaceuticals, a testament to its profound impact on biological activity. researchgate.net

The strategic placement of a bromine atom, as seen in 3-bromo-5-(trifluoromethoxy)aniline, provides a reactive handle for a multitude of chemical transformations, including cross-coupling reactions. This allows for the facile introduction of diverse functionalities, enabling the construction of complex molecular architectures. The presence of the aniline moiety itself offers a site for further derivatization, such as acylation or the formation of ureas and sulfonamides, expanding the synthetic utility of these compounds. nih.gov

The Trifluoromethoxy Group: a Game Changer in Molecular Design

The trifluoromethoxy (-OCF3) group is a powerful tool for modulating the chemical reactivity and biological activity of aromatic systems. researchgate.netmdpi.com Its strong electron-withdrawing nature significantly alters the electron distribution within the aromatic ring, influencing the acidity of the aniline (B41778) proton and the regioselectivity of subsequent reactions. mdpi.com

From a biological perspective, the trifluoromethoxy group offers several key advantages. It is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and interact with biological targets. researchgate.netmdpi.com Furthermore, the carbon-fluorine bonds are exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation. This increased metabolic stability can lead to a longer biological half-life for drug candidates. mdpi.com The unique combination of lipophilicity and metabolic stability makes the trifluoromethoxy group a highly sought-after substituent in drug discovery programs. researchgate.netmdpi.com

Current Research Landscape and Unmet Challenges

Direct Halogenation Approaches to this compound Synthesis

Direct halogenation presents a straightforward approach to introducing a bromine atom onto the trifluoromethoxyaniline scaffold. This method relies on the principles of electrophilic aromatic substitution, where the inherent directing effects of the substituents guide the position of the incoming electrophile.

Bromination of Substituted Trifluoromethoxyanilines

The direct bromination of 3-(trifluoromethoxy)aniline (B52521) is a primary method for synthesizing this compound. In this electrophilic aromatic substitution reaction, the amino (-NH₂) and trifluoromethoxy (-OCF₃) groups on the benzene (B151609) ring direct the incoming bromine atom. Aromatic amines are typically highly activated, which can lead to polybromination. orgsyn.org To achieve selective monobromination, milder brominating agents and controlled reaction conditions are often employed. orgsyn.org

Control of Regioselectivity in Electrophilic Aromatic Substitution

The regiochemical outcome of the bromination is dictated by the electronic properties of the substituents already present on the benzene ring. wikipedia.org The amino group is a powerful activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. Conversely, the trifluoromethoxy group is a deactivating group due to its strong electron-withdrawing inductive effect, and it acts as a meta-director. wikipedia.orglibretexts.org

In the case of 3-(trifluoromethoxy)aniline, the directing effects of the two groups work in concert. The amino group at position 1 strongly directs substitution to positions 2, 4, and 6. The trifluoromethoxy group at position 3 directs substitution to position 5. The position para to the strongly activating amino group (position 5) is also meta to the deactivating trifluoromethoxy group, making it the most favorable site for electrophilic attack. This alignment of directing effects allows for the regioselective synthesis of the desired this compound isomer.

Multi-Step Synthesis through Strategic Functional Group Transformations

Multi-step syntheses provide an alternative and sometimes more controlled route to this compound. These pathways involve a series of reactions to build the molecule, including nitration, reduction, acetylation, and deamination, allowing for precise control over the substitution pattern. google.comlibretexts.org

Nitration and Subsequent Reduction Sequences for Amine Introduction

One common multi-step strategy involves introducing the amine group via a nitro group precursor. libretexts.org This sequence typically starts with a precursor like 1-bromo-3-(trifluoromethoxy)benzene. This starting material can be nitrated using reagents such as nitric acid in the presence of sulfuric acid to introduce a nitro group onto the ring. google.com The directing effects of the bromo and trifluoromethoxy groups guide the position of nitration. Subsequently, the nitro group is reduced to an amine group. nih.gov This reduction can be accomplished using various methods, such as catalytic hydrogenation or reaction with metals like iron or zinc in an acidic medium. google.comnih.gov

A patent describes a process starting from 4-bromo-2-(trifluoromethyl)aniline (B1265437), which is first acetylated, then nitrated. google.com The resulting nitro compound is then carried forward through deacetylation, deamination, and finally, reduction of the nitro group to yield the target aniline (B41778). google.com

Acetylation-Deacetylation Protocols in Precursor Synthesis

In aniline synthesis, the powerful activating nature of the amino group can be problematic, leading to side reactions or over-halogenation. orgsyn.org To mitigate this, the amino group can be temporarily protected by converting it into an acetamide (B32628) through acetylation. google.com This is often done using acetic anhydride (B1165640) or acetyl chloride. The resulting acetyl group is less activating than the amino group, allowing for more controlled subsequent reactions like nitration or halogenation. After the desired transformations are complete, the acetyl group can be removed through deacetylation, typically by acid or base hydrolysis, to regenerate the amine functionality. google.com A Chinese patent details a synthetic route where 4-bromo-2-(trifluoromethyl)aniline is acetylated before a nitration step to control the reaction's outcome. google.com

Deamination Procedures for Aromatic Ring Modification

Deamination, the removal of an amino group, is a valuable transformation in aromatic chemistry. acs.org It is particularly useful when the strong directing effects of an amino group are needed to introduce other substituents in specific positions, after which the amino group is no longer required. acs.org The process generally involves the diazotization of the primary aromatic amine with a reagent like sodium nitrite (B80452) in an acidic solution to form a diazonium salt. google.com This diazonium group can then be replaced by a hydrogen atom in a subsequent step, often using reducing agents like hypophosphorous acid. google.comresearchgate.net A patent for the preparation of 3-bromo-5-(trifluoromethyl)aniline (B1272211) describes a deamination step as part of a multi-step sequence starting from 4-bromo-2-(trifluoromethyl)aniline. google.com In this process, after nitration and deacetylation, an amino group is removed via diazotization followed by treatment with phosphorous acid. google.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(Trifluoromethoxy)aniline |

| 1-Bromo-3-(trifluoromethoxy)benzene |

| 4-Bromo-2-(trifluoromethyl)aniline |

| Acetic anhydride |

| Acetyl chloride |

| Hypophosphorous acid |

| Nitric acid |

| Sodium nitrite |

| Sulfuric acid |

Synthetic Methodologies and Reaction Pathways for this compound

The synthesis of fluorinated organic compounds, particularly those containing the trifluoromethoxy (OCF3) group, is a subject of significant interest in medicinal chemistry, agriculture, and materials science. nih.gov The unique electronic properties and high lipophilicity of the OCF3 group can profoundly influence a molecule's biological activity, metabolic stability, and bioavailability. nih.govscispace.com However, the facile introduction of this moiety into aromatic systems like anilines presents a considerable synthetic challenge. scispace.comnih.gov This article details the synthetic methodologies and reaction pathways pertinent to this compound, focusing on modern approaches to trifluoromethoxylation and the optimization of these routes.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Bromo-5-(trifluoromethoxy)aniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the three aromatic protons and the two amine protons. The aromatic region would reveal three signals, each integrating to one proton. The substitution pattern (1,3,5-trisubstituted) dictates the multiplicity of these signals. The proton at the C2 position, situated between the bromine and trifluoromethoxy-substituted carbons, would likely appear as a triplet or a broad singlet. The proton at the C4 position, flanked by a carbon-hydrogen bond and the bromine-substituted carbon, would also likely be a triplet or broad singlet. Similarly, the proton at the C6 position, adjacent to the amine group, is expected to be a triplet or broad singlet. The chemical shifts are influenced by the electronic effects of the substituents; the electron-withdrawing bromine and trifluoromethoxy groups will deshield the adjacent protons, shifting their signals downfield. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-2 | ~7.0-7.3 | t (triplet) or s (singlet) | 1H |

| H-4 | ~6.8-7.1 | t (triplet) or s (singlet) | 1H |

| H-6 | ~6.7-7.0 | t (triplet) or s (singlet) | 1H |

| -NH₂ | Broad, variable | s (singlet) | 2H |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are anticipated. The signals for the six aromatic carbons are influenced by the attached substituent. The carbon atom bonded to the bromine (C-Br) will be significantly affected by the halogen's electronegativity and heavy atom effect. The carbon attached to the amine group (C-N) and the carbon bearing the trifluoromethoxy group (C-OCF₃) will appear at characteristic downfield shifts. The carbon of the trifluoromethoxy group (-OCF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹J C-F).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-NH₂) | ~147-150 |

| C-2 | ~115-120 |

| C-3 (-Br) | ~122-125 |

| C-4 | ~120-125 |

| C-5 (-OCF₃) | ~149-152 |

| C-6 | ~110-115 |

| -OCF₃ | ~120 (quartet) |

¹⁹F NMR is a highly sensitive technique for detecting fluorine atoms. In this compound, the three fluorine atoms of the trifluoromethoxy group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift for a trifluoromethoxy group attached to an aromatic ring typically appears in the range of -57 to -60 ppm relative to a CFCl₃ standard. This provides unambiguous evidence for the presence of the -OCF₃ moiety.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. emerypharma.com

COSY (Correlation Spectroscopy): This experiment maps proton-proton (H-H) couplings, typically over two to three bonds. For this molecule, COSY would show correlations between the adjacent aromatic protons (H-2, H-4, H-6), confirming their connectivity on the benzene (B151609) ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons they are directly attached to (one-bond C-H coupling). libretexts.org This allows for the unambiguous assignment of the signals for the three protonated aromatic carbons (C-2, C-4, and C-6) by linking them to their corresponding, already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can be used to confirm spatial relationships. For instance, a NOESY spectrum would likely show a correlation between the amine protons (-NH₂) and the adjacent aromatic proton at C-6, confirming their proximity.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like anilines, typically generating protonated molecular ions [M+H]⁺ with minimal fragmentation in the source. nih.gov

Molecular Ion Peak: For this compound (C₇H₅BrF₃NO), the monoisotopic mass is approximately 255.95 g/mol . A key feature in the mass spectrum is the isotopic pattern of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the ESI-MS spectrum will exhibit two prominent peaks for the protonated molecule: one for [C₇H₅⁷⁹BrF₃NO + H]⁺ at m/z ≈ 256.96 and another for [C₇H₅⁸¹BrF₃NO + H]⁺ at m/z ≈ 258.96, with roughly equal intensities. This characteristic doublet is a definitive indicator of a monobrominated compound. nih.gov

Chromatographic Separation Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are indispensable for separating the main compound from impurities, which is essential for quality control in chemical synthesis.

High-Performance Liquid Chromatography (HPLC) serves as a foundational technique for the analysis of aromatic amines. For the impurity profiling of the analogous compound 3-Bromo-5-(trifluoromethyl)aniline (B1272211), a standard HPLC method is typically developed and optimized before more advanced analyses like LC-SPE/NMR. srce.hr The process involves adjusting parameters such as the column type, mobile phase composition, and flow rate to achieve optimal separation of the main compound from any impurities. researchgate.net This method is often transferred from an ultra-high performance liquid chromatography (UHPLC) setup by modifying the column dimensions, column temperature, and mobile phase flow rate to suit the HPLC system's capabilities. researchgate.net

For a more rapid and efficient separation, Ultra-High Performance Liquid Chromatography (UHPLC) is employed. When coupled with a Ultraviolet Diode Array Detector (UV-DAD), this technique allows for both quantification of purity and preliminary characterization of impurities based on their UV spectra.

A study on 3-Bromo-5-(trifluoromethyl)aniline utilized UHPLC-UV-DAD to reveal the presence of several impurities ranging from 0.1% to 1.5%. srce.hr The analysis identified three main unknown impurities with relative retention times of 1.21, 1.26, and 1.31 compared to the main compound peak. researchgate.netresearchgate.net The sample of 3-Bromo-5-(trifluoromethyl)aniline was found to contain these impurities at levels of 0.37%, 0.74%, and 1.33%, respectively, as calculated by the peak area normalization method. researchgate.net A comparison of the UV spectra of the parent compound and the impurities suggested a structural similarity among them. researchgate.net

Table 1: UHPLC-UV-DAD Method Parameters for Impurity Profiling of 3-Bromo-5-(trifluoromethyl)aniline

| Parameter | Value |

| Sample Preparation | Dissolved in methanol (B129727) (0.15 mg/mL) |

| Detection | Diode Array Detection (DAD) |

| Impurity 1 | Relative Retention Time: 1.21, Concentration: 0.37% |

| Impurity 2 | Relative Retention Time: 1.26, Concentration: 0.74% |

| Impurity 3 | Relative Retention Time: 1.31, Concentration: 1.33% |

Data sourced from a study on 3-Bromo-5-(trifluoromethyl)aniline. srce.hrresearchgate.net

LC-SPE/NMR is a powerful hyphenated technique used for the definitive structural elucidation of unknown impurities without the need for traditional, time-consuming isolation. In the analysis of 3-Bromo-5-(trifluoromethyl)aniline, this method was successfully applied to identify the main impurities detected by UHPLC. srce.hr

The process involves separating the impurities using an HPLC system and then trapping each impurity peak individually on a solid-phase extraction (SPE) cartridge. researchgate.net To obtain a sufficient amount of each impurity for NMR analysis, multiple trapping cycles are performed. researchgate.net Following this pre-concentration step, the trapped analytes are eluted from the cartridges using a deuterated solvent, such as deuterated acetonitrile, directly into an NMR tube. researchgate.net The use of a cryogenically cooled probe for the NMR measurements significantly enhances the sensitivity, allowing for the analysis of impurities at low levels. srce.hr For the three main impurities in 3-Bromo-5-(trifluoromethyl)aniline, one-dimensional (¹H and ¹⁹F) and two-dimensional (COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC) NMR spectra were recorded. researchgate.net The detailed analysis of these spectra, combined with mass spectrometry (MS) data, suggested that the impurities were di-bromo derivatives of 3-(trifluoromethyl)aniline (B124266). srce.hr

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, provide valuable information about the functional groups present in a molecule and can be used for conformational analysis.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, causing its molecular bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For the related compound 3-Bromo-5-(trifluoromethyl)aniline, FT-IR spectra have been recorded. nih.gov The analysis of aniline (B41778) derivatives typically shows characteristic peaks for N-H stretching and bending vibrations, C-N stretching, and vibrations associated with the substituted benzene ring. researchgate.net The presence of the C-Br and C-F bonds from the bromo and trifluoromethyl groups would also give rise to characteristic absorptions in the fingerprint region of the spectrum.

Table 2: FT-IR Spectral Data for 3-Bromo-5-(trifluoromethyl)aniline

| Instrument | Technique | Source of Spectrum |

| Bruker Tensor 27 FT-IR | Neat | Bio-Rad Laboratories, Inc. |

| Bruker Tensor 27 FT-IR | ATR-Neat (DuraSamplIR II) | Bio-Rad Laboratories, Inc. |

Data sourced from the PubChem database for 3-Bromo-5-(trifluoromethyl)aniline. nih.gov

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the aromatic ring and the C-Br bond. For 3-Bromo-5-(trifluoromethyl)aniline, FT-Raman spectra have been documented, providing further structural information. nih.gov The combined use of both FT-IR and FT-Raman allows for a more complete vibrational assignment and a deeper understanding of the molecular structure. nih.gov

Table 3: FT-Raman Spectral Data for 3-Bromo-5-(trifluoromethyl)aniline

| Instrument | Technique | Source of Spectrum |

| Bruker MultiRAM Stand Alone FT-Raman Spectrometer | FT-Raman | Bio-Rad Laboratories, Inc. |

Data sourced from the PubChem database for 3-Bromo-5-(trifluoromethyl)aniline. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal data on molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the packing of molecules in the solid state. While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases as of this writing, the principles of the technique and the functional groups present in the molecule allow for a detailed discussion of its expected solid-state characteristics.

A crystallographic analysis of this compound would provide invaluable insights into its molecular architecture. The technique involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

This analysis would confirm the substitution pattern on the benzene ring and reveal precise bond lengths and angles. For instance, the exact lengths of the C-Br, C-O, C-N, and C-F bonds, as well as the bond angles around the aromatic ring and the trifluoromethoxy group, would be established. Furthermore, the conformation of the trifluoromethoxy group relative to the plane of the benzene ring would be elucidated.

Of significant interest would be the elucidation of the intermolecular interactions that dictate the crystal packing. The molecular structure of this compound suggests the potential for a rich variety of non-covalent interactions:

Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor. It is expected to form intermolecular hydrogen bonds with acceptor atoms on neighboring molecules. Potential acceptors include the nitrogen atom of another aniline molecule (N-H···N) or the oxygen atom of the trifluoromethoxy group (N-H···O).

Halogen Bonding: The bromine atom, being a heavy halogen, is a potential halogen bond donor. It can engage in directional interactions with electron-rich atoms, such as the nitrogen or oxygen atoms of adjacent molecules (C-Br···N or C-Br···O).

Dipole-Dipole and π-π Stacking Interactions: The trifluoromethoxy group imparts a significant dipole moment to the molecule. These dipoles would likely influence the crystal packing through dipole-dipole interactions. Additionally, the aromatic rings could participate in π-π stacking interactions, further stabilizing the solid-state structure.

Should a crystal structure be determined, the data would be presented in a standardized format, as illustrated in the representative table below. This table includes key crystallographic parameters that define the unit cell—the basic repeating unit of the crystal—and details about the structure solution and refinement.

Representative Crystallographic Data Table

This table is a hypothetical representation of the data that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value (Illustrative Example) |

| Chemical Formula | C₇H₅BrF₃NO |

| Formula Weight | 256.02 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.123(3) |

| c (Å) | 9.456(2) |

| α (°) | 90 |

| β (°) | 105.34(1) |

| γ (°) | 90 |

| Volume (ų) | 942.1(4) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.805 |

| Absorption Coeff. (mm⁻¹) | 4.532 |

| F(000) | 504 |

| Crystal Size (mm³) | 0.25 x 0.15 x 0.10 |

| Reflections Collected | 6840 |

| Independent Reflections | 2150 [R(int) = 0.035] |

| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.105 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.118 |

| Goodness-of-fit on F² | 1.05 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for predicting a variety of molecular properties with a good balance between accuracy and computational cost.

For 3-bromo-5-(trifluoromethoxy)aniline, DFT calculations would be instrumental in determining its optimized molecular geometry in the ground state. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Theoretical studies on related halogenated and aminated benzene (B151609) compounds, such as 1,3,5-tribromo-2,4,6-trifluoro-benzene, have successfully used DFT methods like B3LYP to obtain optimized geometries that show excellent agreement with experimental data. researchgate.net

Key electronic properties that can be elucidated using DFT include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) map. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The ESP map visually represents the electron distribution, highlighting electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack).

Furthermore, DFT is a powerful tool for predicting spectroscopic properties. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. These theoretical spectra can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions. researchgate.net While detailed DFT analyses specifically for this compound are not extensively documented in publicly available literature, the methodologies are well-established.

| Compound | DFT Functional | Basis Set | Calculated Property | Value |

|---|---|---|---|---|

| 3,4,5-trimethoxyaniline | B3LYP | 6-31+G(d,p) | C-N Stretching Vibration | 1236 cm⁻¹ |

| 3,4,5-trimethoxyaniline | B3LYP | 6-31+G(d,p) | N-H Symmetric Stretching | 3320 cm⁻¹ |

This data is derived from studies on analogous compounds to demonstrate the application of DFT. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation provides a detailed view of the dynamic behavior of a system, offering insights into conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could be employed to explore its conformational landscape. This would involve analyzing the rotation around single bonds, such as the C-O and C-N bonds, to identify the most stable conformers and the energy barriers between them. Understanding the molecule's flexibility and preferred shapes is crucial, as these factors can influence its interaction with biological targets or its packing in a crystal lattice.

MD simulations are also exceptionally useful for studying solvent effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), one can observe how the solvent influences the solute's conformation and dynamics. The simulation can reveal details about the formation of hydrogen bonds between the aniline's amino group and solvent molecules, and how the solvent shell is structured around the hydrophobic trifluoromethoxy and bromo substituents. This information is vital for predicting solubility and understanding reaction kinetics in solution. Although specific MD simulation studies on this compound have not been identified, the technique is standard for this type of analysis.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable in drug discovery and materials science for designing new compounds with desired characteristics.

A QSAR study on derivatives of this compound would involve synthesizing a series of related compounds and measuring their biological activity (e.g., as enzyme inhibitors or antimicrobial agents). Computational methods would then be used to calculate a set of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. Statistical methods are then used to build a mathematical model that links these descriptors to the observed activity. Such models, often developed using techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), can predict the activity of new, unsynthesized derivatives and guide further synthetic efforts. nih.gov

Similarly, a QSPR study could be conducted to predict physical properties like boiling point, solubility, or toxicity for a series of derivatives. While no specific QSAR or QSPR studies focused on this compound derivatives are currently available, research on other complex heterocyclic structures demonstrates the utility of these methods in designing new compounds and predicting their activity prior to synthesis. nih.govfrontiersin.org

Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to study the pathways of various reactions it is expected to undergo, such as nucleophilic aromatic substitution, Suzuki-Miyaura coupling, or reactions involving the amino group.

Mechanistic studies typically involve using DFT to map out the potential energy surface of a reaction. This means calculating the structures and energies of reactants, transition states, intermediates, and products. By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy can be determined, which provides insight into the reaction rate.

For instance, in a Suzuki coupling reaction, which is common for bromo-aromatic compounds, computational studies could model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. acs.org This would help in understanding the role of the phosphine (B1218219) ligands, the solvent, and the electronic effects of the trifluoromethoxy and amino substituents on the reaction's efficiency and selectivity. While specific mechanistic calculations for this compound are not documented in the search results, the methodologies are well-established for analyzing reactions of similar functionalized aromatics.

Prediction of Reactivity Profiles and Reaction Pathways

The amino (-NH2) group is an activating group and ortho-, para-directing for electrophilic aromatic substitution. Conversely, the bromo (-Br) and trifluoromethoxy (-OCF3) groups are deactivating due to their electron-withdrawing nature. The -OCF3 group is strongly deactivating and is considered meta-directing. The combination of these groups creates a complex reactivity pattern.

Applications in Advanced Organic Synthesis and Material Science

3-Bromo-5-(trifluoromethoxy)aniline as a Versatile Synthetic Building Block

This compound is a valuable intermediate in organic synthesis, primarily due to its three distinct functional regions: the nucleophilic amino group, the reactive aryl bromide, and the electron-withdrawing trifluoromethoxy group. nih.govchemimpex.com This trifunctionality allows for sequential, regioselective reactions to build complex molecular architectures. The trifluoromethoxy group, in particular, is noted for enhancing metabolic stability and lipophilicity in target molecules, properties that are highly desirable in pharmaceutical and agrochemical research. nih.govmdpi.com The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.

The aniline (B41778) moiety of this compound is a key starting point for the construction of various fused heterocyclic systems.

Quinolines: The quinoline (B57606) core is a common motif in pharmacologically active compounds. scielo.br Syntheses such as the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be adapted for aniline precursors. More versatile methods, like the three-component reaction between an aniline, an aldehyde, and an alkyne, offer a direct route to highly substituted quinolines. scielo.brrsc.org By employing this compound as the aniline component in these reactions, it is possible to synthesize quinolines bearing the bromo and trifluoromethoxy substituents at defined positions, which can then be used for further medicinal chemistry exploration.

Benzotriazoles: Benzotriazoles are stable heterocyclic compounds with a wide range of applications, including as corrosion inhibitors and synthetic auxiliaries. gsconlinepress.com The classical synthesis involves the diazotization of an ortho-phenylenediamine with nitrous acid, leading to spontaneous cyclization. gsconlinepress.com To utilize this compound for this purpose, it would first undergo a regioselective nitration, followed by the reduction of the nitro group to an amine. This would generate the required 1,2-diamine precursor, which can then be cyclized to form a substituted benzotriazole (B28993). Research has demonstrated the synthesis of novel benzotriazole nucleosides using related fluorinated diamine precursors like 3,4-Diaminobenzotrifluoride. semanticscholar.orgresearchgate.net

Benzimidazoles: The benzimidazole (B57391) scaffold is present in numerous biologically active molecules. nih.gov A primary synthetic route involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. Similar to the synthesis of benzotriazoles, this compound would first need to be converted to the corresponding ortho-phenylenediamine through a nitration-reduction sequence. This diamine can then be cyclized with various aldehydes or carboxylic acids to yield a library of benzimidazoles substituted with the bromo and trifluoromethoxy groups, ready for biological screening or material science applications.

| Heterocycle | General Precursor | Synthetic Strategy from this compound |

| Quinoline | Aniline Derivative | Three-component reaction with an aldehyde and an alkyne. scielo.brrsc.org |

| Benzotriazole | o-Phenylenediamine | 1. Nitration of the aniline. 2. Reduction of the nitro group to form the diamine. 3. Cyclization with nitrous acid. gsconlinepress.com |

| Benzimidazole | o-Phenylenediamine | 1. Nitration of the aniline. 2. Reduction of the nitro group to form the diamine. 3. Condensation with a carboxylic acid or aldehyde. nih.gov |

Development of Advanced Materials Utilizing Trifluoromethoxylated Anilines

The trifluoromethoxy (OCF₃) group is increasingly recognized as a crucial substituent in material science. nih.gov It is significantly more lipophilic and electron-withdrawing than the more common methoxy (B1213986) group, which can be used to fine-tune the properties of materials. nih.gov Anilines containing this group are precursors to a range of advanced materials, from specialized polymers to functional small molecules with unique physical properties.

Trifluoromethoxylated anilines can be incorporated into polymer backbones or as side chains to impart desirable characteristics such as thermal stability, chemical resistance, and specific surface properties.

Polymer Synthesis: Research has shown that aniline derivatives can be polymerized. For instance, various phenylamines have been reacted with sulfur monochloride in a step-growth polymerization to yield poly[N,N-(phenylamino)disulfides]. acs.org In another example, 4-(trifluoromethoxy)aniline (B150132) was used to synthesize side-group liquid-crystalline polymethacrylates. sigmaaldrich.comchemicalbook.com These studies demonstrate the feasibility of using anilines as monomers. The inclusion of the trifluoromethoxy group from a monomer like this compound would be expected to enhance the resulting polymer's hydrophobicity and stability. The bromine atom provides an additional site for post-polymerization modification, allowing for the cross-linking of polymer chains or the attachment of other functional moieties to create high-performance coatings or membranes.

| Polymer Type | Monomer Example | Potential Properties from Trifluoromethoxy Group |

| Polydisulfides | 4-chloro-3-trifluoromethyl phenylamine acs.org | Enhanced thermal stability, altered solubility |

| Polymethacrylates | 4-(Trifluoromethoxy)aniline sigmaaldrich.comchemicalbook.com | Modified refractive index, liquid-crystalline behavior |

The powerful electron-withdrawing nature of the trifluoromethoxy group profoundly influences the electronic distribution within a molecule. nih.govmdpi.com This effect is harnessed to create materials with specific optical and electronic functionalities. When this compound is used as a building block, the OCF₃ group can help lower the HOMO/LUMO energy levels of the resulting material. This modulation of the electronic band gap is critical in the design of organic semiconductors, components for organic light-emitting diodes (OLEDs), and other electronic devices.

Furthermore, the introduction of fluorine-containing groups can alter the optical properties of materials, including their refractive index and absorption/emission spectra. Materials derived from trifluoromethoxylated anilines could find use as specialized optical coatings, components in display technologies, or as sensors where changes in the electronic environment lead to a detectable optical response.

Applications in Medicinal Chemistry and Drug Discovery

Strategic Utilization as a Key Intermediate for Active Pharmaceutical Ingredients (APIs)

3-Bromo-5-(trifluoromethoxy)aniline serves as a crucial starting material or intermediate in the synthesis of a range of APIs, contributing to the development of treatments for various diseases.

Kinase inhibitors are a major class of targeted cancer therapies, and this compound is a valuable precursor in their synthesis. The trifluoromethyl group, in particular, is known to enhance the efficacy of kinase inhibitors by adjusting the physicochemical properties and metabolic stability of the inhibitor. researchgate.net For instance, novel phthalic-based anticancer tyrosine kinase inhibitors have been designed and synthesized, with docking studies suggesting that the presence of a 3-(trifluoromethyl)aniline (B124266) moiety correlates with higher binding affinities to type-2 protein kinases like Trkc, ABL, and VEGFR. nih.gov

The structural motifs present in this compound are also beneficial in the development of antiviral drugs. The inclusion of a trifluoromethyl group has been associated with increased efficacy in inhibiting enzymes crucial for viral replication, such as reverse transcriptase. Furthermore, studies on related compounds have shown that bromo-substitution on an anilino ring can enhance antiviral activity against viruses like the Japanese encephalitis virus (JEV). nih.gov Research on 4,5-dihydrofuran-3-carboxylate derivatives demonstrated that a bromo-substituted anilino ring improved antiviral efficacy, providing insights into the structure-antiviral activity relationship for developing anti-JEV agents. nih.gov

One of the most significant applications of aniline (B41778) derivatives is in the synthesis of the anticancer drug Nilotinib, a second-generation tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML). nih.govchemicalbook.com The synthesis of Nilotinib and its analogs often involves intermediates derived from substituted anilines. nih.govasianpubs.org Specifically, 3-bromo-5-(trifluoromethyl)aniline (B1272211) is a key intermediate in some synthetic routes to Nilotinib. google.comgoogle.com The development of efficient and economically viable processes for producing highly pure Nilotinib often focuses on the synthesis and purification of its intermediates, including those derived from 3-bromo-5-(trifluoromethyl)aniline. asianpubs.orggoogle.comgoogle.com

Interactive Data Table: Applications of this compound Derivatives

| Therapeutic Area | Target Class | Example Compounds/Derivatives | Key Structural Contribution |

| Oncology | Kinase Inhibitors | Phthalic-based Tyrosine Kinase Inhibitors | 3-(Trifluoromethyl)aniline moiety enhances binding affinity. nih.gov |

| Virology | Antiviral Agents | 4,5-dihydrofuran-3-carboxylate derivatives | Bromo-substitution on the anilino ring improves antiviral activity. nih.gov |

| Oncology | Kinase Inhibitors | Nilotinib and its analogs | Serves as a key intermediate in the synthesis. nih.govasianpubs.orggoogle.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The systematic study of how the chemical structure of a compound influences its biological activity is known as Structure-Activity Relationship (SAR) analysis. For derivatives of this compound, both the trifluoromethoxy group and the bromine atom play crucial roles in defining the pharmacological properties of the molecule. mdpi.comnih.govmdpi.com

Influence of the Trifluoromethoxy Group on Compound Lipophilicity and Metabolic Stability

The trifluoromethoxy (-OCF3) group is increasingly recognized for its significant contributions to drug design. mdpi.commdpi.com

Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, which can enhance a drug's ability to cross cell membranes and improve its absorption and distribution in the body. mdpi.commdpi.com This increased lipophilicity can lead to better in vivo uptake and transport. researchgate.net

Metabolic Stability: The strong carbon-fluorine bonds within the trifluoromethoxy group make it highly resistant to metabolic degradation. mdpi.commdpi.com This increased metabolic stability can prolong the half-life of a drug, meaning it remains active in the body for a longer period. mdpi.com The electron-withdrawing nature of the fluorine atoms also makes the adjacent oxygen atom less susceptible to oxidation by metabolic enzymes. researchgate.net

Impact of Halogenation on Pharmacological Activity and Target Binding

The presence and position of a halogen atom, such as bromine, can significantly impact a molecule's pharmacological profile.

Enhanced Therapeutic Activity: The introduction of bromine into a drug's structure can lead to an increase in its therapeutic activity. ump.edu.pl This is often attributed to the "halogen bond," a non-covalent interaction that can favorably affect drug-target interactions. ump.edu.pl

Target Binding: The amino group (-NH2) in aniline derivatives is an activating group, making the benzene (B151609) ring more reactive. chemguide.co.uk The presence of a bromine atom, an electron-withdrawing group, can influence the electronic properties of the molecule and improve its interaction with biological targets. chemguide.co.uk In some cases, the introduction of a bromine atom can enhance the potency of a compound against specific targets. nih.gov

Interactive Data Table: SAR Insights for this compound Derivatives

| Structural Feature | Physicochemical Effect | Pharmacological Impact |

| Trifluoromethoxy (-OCF3) Group | Increased Lipophilicity mdpi.commdpi.com | Improved absorption and distribution mdpi.comresearchgate.net |

| Trifluoromethoxy (-OCF3) Group | Increased Metabolic Stability mdpi.commdpi.com | Prolonged drug half-life mdpi.com |

| Bromine Atom | Can form halogen bonds ump.edu.pl | Enhanced drug-target interactions and therapeutic activity ump.edu.pl |

| Bromine Atom | Electron-withdrawing nature | Modulates electronic properties for improved target binding |

Modulation of Biological Target Interactions (e.g., Enzymes, Receptors)

Derivatives of this compound have been investigated for their ability to modulate the activity of key biological targets, particularly enzymes. A notable application is in the development of inhibitors for cytokinin oxidase/dehydrogenase (CKX). oup.com CKX is a family of enzymes responsible for the degradation of cytokinins, a class of plant hormones that regulate cell division and growth. By inhibiting CKX, the levels of cytokinins can be maintained, which has significant implications for agricultural and biotechnological applications, such as improving crop yields and enhancing plant tissue culture. oup.comnih.gov

The core mechanism of action for inhibitors derived from this aniline involves their interaction with the active site of the CKX enzyme. The substituted phenyl ring of the aniline is a crucial component that influences the binding affinity and inhibitory potency. The electronic properties conferred by the bromine and trifluoromethoxy substituents are critical in establishing favorable interactions within the enzyme's active site, thereby blocking its catalytic function. oup.com

Pharmacophore Design and Lead Optimization in Drug Design

The structural features of this compound make it an important moiety in pharmacophore design, particularly for enzyme inhibitors. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. In the context of CKX inhibitors, derivatives are often based on a diphenylurea scaffold. nih.gov

The design and synthesis of these inhibitors involve the nucleophilic addition of a substituted aniline, such as this compound, to a substituted isocyanatobenzene. oup.com This process allows for systematic modifications to explore the structure-activity relationship (SAR), which is fundamental to lead optimization.

Key aspects of pharmacophore design and lead optimization involving this compound include:

Substitution Pattern: The positions of the bromo and trifluoromethoxy groups on the aniline ring are critical. The meta-substitution pattern (positions 3 and 5) influences the molecule's conformation and its fit within the target's binding pocket.

Electron-Withdrawing Properties: The trifluoromethoxy group is a potent electron-withdrawing group. This property can significantly alter the electronic distribution of the entire molecule, enhancing its interaction with specific amino acid residues in the enzyme's active site. nih.gov

Lipophilicity and Metabolic Stability: Fluorinated groups like trifluoromethoxy can increase the lipophilicity of a compound, which can affect its ability to cross biological membranes. They are also known to enhance metabolic stability, a desirable property in drug candidates.

The systematic replacement of substituents on the aniline ring allows medicinal chemists to fine-tune the inhibitory activity and selectivity of the lead compounds. For instance, comparing bromo-substituted anilines with chloro- or fluoro-substituted analogs helps in understanding the role of halogen bonding and steric factors in target engagement. nih.gov

Case Studies on the Application of this compound in Specific Drug Development Programs

A prominent case study for the application of anilines of this class is the development of novel urea-based inhibitors of cytokinin oxidase/dehydrogenase (CKX) for agricultural applications. oup.com Research programs have focused on synthesizing and evaluating a series of diphenylurea derivatives to identify potent and selective CKX inhibitors.

In these programs, anilines, including the closely related 3-chloro-5-(trifluoromethoxy)aniline, were used as key building blocks. oup.com The resulting urea (B33335) derivatives were tested for their inhibitory activity against various CKX isoforms from different plant species, such as Arabidopsis thaliana (AtCKX) and maize (Zea mays, ZmCKX). oup.comnih.gov

The findings from these studies have demonstrated that the nature and position of the substituents on the aniline ring have a profound impact on the inhibitory potency and selectivity. The table below summarizes the structure-activity relationship for a series of related CKX inhibitors, highlighting the importance of the substitution pattern on the aniline moiety.

| Compound ID | Aniline Moiety | Target Enzyme | IC50 (µM) |

| Inhibitor A | 3-Methoxyphenylamine | AtCKX2 | 20-30 |

| Inhibitor B | 2-Chloro-6-(3-methoxyphenyl)aminopurine | AtCKX2 | < 1 |

| Inhibitor C | 2-Fluoro-6-(3-methoxyphenyl)aminopurine | AtCKX2 | < 1 |

This table is illustrative and based on data for structurally related compounds to demonstrate structure-activity relationships. IC50 is the half-maximal inhibitory concentration. nih.govresearchgate.net

This case study underscores the utility of substituted anilines like this compound in generating libraries of compounds for screening and lead optimization. The ultimate goal of such programs is to develop agents that can be used in agriculture to protect cytokinins from degradation, thereby promoting plant growth and resilience. nih.gov

Applications in Agrochemical Research and Development

Synthesis of Herbicides and Pesticides Utilizing the Compound as an Intermediate

While specific, publicly disclosed examples of commercial herbicides and pesticides synthesized directly from 3-bromo-5-(trifluoromethoxy)aniline are not abundant, the broader class of bromo-trifluoromethoxy anilines is recognized for its utility in agrochemical synthesis. Patent literature, for instance, describes the synthesis of related compounds like 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295) for the express purpose of manufacturing pesticides and herbicides. This underscores the recognized value of the trifluoromethoxy-substituted aniline (B41778) framework in creating new active ingredients.

The chemical reactivity of this compound allows it to be a versatile precursor. The aniline group can be readily converted into other functional groups, such as isocyanates, which are key components in the synthesis of phenylurea herbicides. The bromine atom provides a site for cross-coupling reactions, enabling the introduction of diverse chemical fragments to build complex and potent agrochemical molecules.

One area of application is in the development of compounds that inhibit protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. The introduction of a trifluoromethoxy group into certain molecular structures has been shown to be beneficial for this herbicidal activity.

Below is a table of agrochemical intermediates and related compounds, highlighting the role of substituted anilines in their synthesis.

| Compound Name | CAS Number | Application/Relevance |

| This compound | 914636-35-4 | Intermediate for agrochemical synthesis |

| 2,6-dibromo-4-(trifluoromethoxy)aniline | Not available | Intermediate for pesticides and herbicides |

| 3-Bromo-4-(trifluoromethoxy)aniline | 191602-54-7 | Intermediate in the formulation of herbicides and fungicides |

| [[3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]methylideneamino]urea | Not available | Example of a complex agrochemical scaffold |

Design of Agrochemicals with Improved Efficacy and Environmental Profiles

The design of modern agrochemicals is a meticulous process that aims to maximize efficacy against target pests while minimizing environmental impact. The inclusion of fluorinated groups, such as the trifluoromethoxy group in this compound, is a key strategy in achieving these goals.

The trifluoromethoxy group can significantly enhance the lipophilicity of a molecule, which can improve its uptake and transport within the target organism, leading to greater efficacy at lower application rates. Furthermore, this group can block sites of metabolic degradation, prolonging the active life of the compound and reducing the development of resistance.

Research into the structure-activity relationships of agrochemicals has shown that the specific placement of substituents on the aromatic ring is critical. The 3-bromo-5-(trifluoromethoxy) substitution pattern provides a unique electronic and steric profile that can be exploited to design molecules with high target specificity. This specificity is crucial for developing herbicides that control weeds without harming the crop and pesticides that are effective against target insects while being less harmful to beneficial organisms.

The development of agrochemicals with improved environmental profiles also involves designing molecules that degrade into benign substances in the soil and water. The metabolic pathways of compounds containing the trifluoromethoxy group are an active area of research to ensure that their environmental fate is well understood and acceptable.

The following table summarizes research findings on the impact of trifluoromethoxy groups in agrochemical design.

| Research Finding | Impact on Agrochemical Design |

| Increased Lipophilicity | Enhanced uptake and transport in target organisms, potentially leading to higher efficacy. |

| Metabolic Stability | The trifluoromethoxy group can block metabolic pathways, increasing the persistence and effectiveness of the active ingredient. |

| Altered Electronic Properties | Influences binding affinity to target enzymes or receptors, allowing for the design of more potent and selective agrochemicals. |

| Improved Environmental Profile | Potential for designing molecules that degrade into non-toxic metabolites, although this requires careful study of degradation pathways. |

Environmental Fate and Toxicological Research Aspects

Studies on the Environmental Fate and Degradation Pathways of Trifluoromethoxylated Anilines

The environmental fate of complex organic molecules like trifluoromethoxylated anilines is governed by various biotic and abiotic degradation processes. While specific studies on 3-bromo-5-(trifluoromethoxy)aniline are limited, research on analogous compounds, including other fluorinated aromatics and anilines, offers a predictive framework for its behavior.

Microbial degradation is a primary mechanism for the removal of organic pollutants from the environment. nih.govnih.gov The process for halogenated and functionalized aromatic compounds often involves initial enzymatic attacks that modify functional groups or the aromatic ring itself. nih.govnih.gov For many polyfluorinated compounds (PFCs), microbial attack is more likely to initiate at non-fluorinated functionalities, which can serve as weak points to activate the molecule for further degradation, potentially leading to the cleavage of carbon-fluorine (C-F) bonds. mdpi.comresearchgate.net In the case of trifluoromethoxylated anilines, the aniline (B41778) moiety and the bromo-substituent represent potential sites for initial microbial action. Bacteria are known to degrade aniline through pathways involving enzymes like aniline dioxygenase and catechol 2,3-dioxygenase, converting it to catechol, which then enters central metabolic pathways. nih.govzju.edu.cn However, the presence of the trifluoromethoxy group and bromine atom can significantly influence the susceptibility of the molecule to such enzymatic attacks.

Anaerobic degradation of fluorinated aromatic compounds has also been investigated. Studies on fluorobenzoates have shown that some isomers can be degraded under denitrifying conditions, with stoichiometric release of fluoride (B91410), while remaining recalcitrant under other anaerobic conditions like sulfate-reducing or methanogenic environments. researchgate.net This suggests that the environmental persistence of compounds like this compound could be highly dependent on local redox conditions.

Photodegradation is another crucial environmental process. Research on trifluoromethyl-substituted aromatic compounds reveals that they can undergo both direct and indirect photolysis, sometimes producing trifluoroacetic acid and fluoride ions as final products. confex.com The structure of the aromatic ring significantly influences degradation rates. For instance, the presence of nitrogen atoms within the aromatic ring has been shown to decrease photodegradation rates by lowering the quantum yield and reducing reactivity with hydroxyl radicals. confex.com While the aniline group contains nitrogen, it is external to the aromatic ring; however, its electronic influence on the ring could affect photochemical stability. Indirect photolysis pathways may increase the formation of trifluoroacetic acid for some compounds. confex.com

| Degradation Type | Key Process | Potential Intermediates/Products | Influencing Factors |

|---|---|---|---|

| Aerobic Biodegradation | Initial enzymatic attack, often at the aniline group, via dioxygenases. nih.govresearchgate.net | Catechols, hydroxylated derivatives. nih.govresearchgate.net | Microbial species present, enzyme inducibility, substrate specificity. zju.edu.cn |

| Anaerobic Biodegradation | Dehalogenation or other reductions under specific redox conditions (e.g., denitrifying). researchgate.net | Defluorinated or debrominated analogs. | Electron acceptor availability (nitrate, sulfate, etc.). researchgate.net |

| Photodegradation | Direct or indirect photolysis initiated by UV radiation. confex.com | Trifluoroacetic acid, fluoride ions, ring-cleavage products. confex.com | Sunlight intensity, presence of photosensitizers, quantum yield of the compound. confex.com |

Research on Biotransformation and Metabolism of Derivatives

To understand the potential toxicological profile and biological fate of this compound, researchers examine the metabolism of structurally similar compounds in model organisms. Studies on related trifluoromethoxylated and trifluoromethylated anilines in rats have provided valuable data on their biotransformation pathways.

A study on the metabolism of 4-trifluoromethoxyaniline (4-TFMeA) administered to rats showed that the compound was extensively metabolized. nih.gov The primary metabolic pathway involved hydroxylation of the aromatic ring, followed by conjugation with sulfate. nih.gov The major metabolite identified in urine was a sulphated ring-hydroxylated product, accounting for a significant portion of the administered dose. nih.gov Notably, the trifluoromethoxy group itself appeared to be metabolically stable, with no evidence of O-detrifluoromethylation, a process that would cleave the C-O bond of the substituent. nih.gov

Similarly, research into the metabolism of 2-trifluoromethylaniline (2-TFMA) and its acetanilide (B955) derivative in rats identified N-conjugation (specifically glucuronidation) and ring-hydroxylation followed by sulphation as the main routes of biotransformation. nih.gov The major metabolites excreted were an N-glucuronide conjugate and a sulphated ring-hydroxylated metabolite. nih.gov These studies collectively suggest that for anilines containing trifluorinated substituents, the primary metabolic strategies in mammals involve phase I hydroxylation of the aromatic ring and phase II conjugation of the amino group or the newly introduced hydroxyl group to enhance water solubility and facilitate excretion.

| Parent Compound | Major Metabolic Pathways | Primary Metabolites Identified | Reference |

|---|---|---|---|

| 4-Trifluoromethoxyaniline (4-TFMeA) | Ring-Hydroxylation, Sulphation | Sulphated ring-hydroxylated metabolite (e.g., 2- or 3-trifluoromethyl-5-aminosulphate) | nih.gov |

| 2-Trifluoromethylaniline (2-TFMA) | N-Conjugation (Glucuronidation), Ring-Hydroxylation, Sulphation | N-glucuronide conjugate, Sulphated ring-hydroxylated metabolite (e.g., 4-amino-5-trifluoromethylphenyl sulphate) | nih.gov |

Considerations for Sustainable Chemical Manufacturing and Waste Minimization

The principles of green chemistry and sustainable manufacturing are increasingly important in the synthesis of specialized chemicals like this compound. The development of efficient, high-yield synthetic routes that minimize waste is a key objective.

Recent advancements have led to protocols for the synthesis of ortho-trifluoromethoxylated aniline derivatives that are operationally simple and amenable to gram-scale production. nih.govnih.govresearchgate.net One notable method involves a two-step sequence: an initial O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative, followed by an intramolecular migration of the OCF3 group to the ortho position of the aniline ring. nih.govresearchgate.net This protocol utilizes bench-stable reagents and demonstrates high tolerance for various functional groups. nih.govresearchgate.net

From a waste minimization perspective, the efficiency of each step is critical. For example, in the O-trifluoromethylation step, it has been noted that the exclusion of oxygen and the use of dried, degassed solvents are crucial for achieving high yields, as the reaction is believed to involve a radical-mediated process. nih.gov Inefficient reactions would lead to a lower yield of the desired product and a greater volume of waste requiring purification and disposal. The subsequent migration step is a thermally induced rearrangement that can also be optimized for high yield. nih.gov

General strategies for waste minimization in chemical production include modifying the process to transform waste into useful by-products or implementing on-site recovery and reuse of materials. jsirjournal.com In the context of synthesizing trifluoromethoxylated anilines, this could involve recovering and recycling solvents used in the reaction and purification steps, such as those used in flash column chromatography. nih.gov The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, further contributes to sustainability by reducing solvent use, energy consumption, and material losses during transfers and purifications. researchgate.net

| Feature | Description | Contribution to Sustainability |

|---|---|---|

| High Yield | The described two-step protocol reports high yields for both the O-trifluoromethylation and migration steps. nih.gov | Maximizes atom economy, reduces the amount of starting material needed, and minimizes proportional waste generation. |

| Bench-Stable Reagents | The synthesis utilizes reagents that are stable under normal laboratory conditions. nih.govresearchgate.net | Avoids the need for specialized, energy-intensive storage and handling, and reduces the risk of reagent degradation and waste. |

| One-Pot Amenability | The synthetic sequence is suitable for a one-pot procedure. researchgate.net | Reduces solvent consumption, waste from intermediate workups, and energy usage. |

| Operational Simplicity | The protocol is described as operationally simple. nih.govnih.gov | Simplifies the manufacturing process, potentially lowering energy costs and reducing the likelihood of errors that lead to waste. |

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Pathways for the Compound

The synthesis of fluorinated aromatic compounds, particularly those containing the trifluoromethoxy (-OCF₃) group, presents ongoing challenges in organic chemistry. While general methods exist, the development of novel, efficient, and scalable pathways specifically for 3-Bromo-5-(trifluoromethoxy)aniline is a critical area for future research.

Future research should focus on developing methods that can introduce the trifluoromethoxy group and the bromine atom with high regioselectivity and yield. Promising research directions include:

Direct C-H Trifluoromethoxylation: Investigating late-stage C-H activation and functionalization techniques to directly introduce the -OCF₃ group onto a pre-brominated aniline (B41778) scaffold.

OCF₃ Migration Strategies: A two-step sequence involving the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF₃ migration has shown promise for synthesizing ortho-OCF₃ aniline derivatives. researchgate.netmdpi.com Adapting this methodology for the meta-bromo-substituted variant could provide a viable synthetic route.

Flow Chemistry and Process Optimization: Implementing continuous flow technologies could offer better control over reaction parameters (temperature, pressure, mixing), potentially improving yields, safety, and scalability compared to traditional batch processes.

Novel Reagents: Research into new, stable, and cost-effective trifluoromethoxylating reagents is essential. While reagents like Togni's reagent are used for O-trifluoromethylation, exploring alternatives could make the synthesis more economically viable. nih.gov

A hypothetical, more efficient synthesis could involve fewer steps, as outlined below, representing a key goal for synthetic chemists.

| Potential Synthetic Step | Description | Research Goal |

| 1. Selective Bromination | Start with 3-(trifluoromethoxy)aniline (B52521) and selectively introduce a bromine atom at the 5-position. | Develop a highly regioselective bromination protocol that avoids the formation of multiple isomers. |

| 2. Direct Amination | Start with 1,3-dibromo-5-(trifluoromethoxy)benzene (B1586113) and develop a selective amination reaction. | Achieve high selectivity for mono-amination, possibly using advanced catalytic systems. |

Exploration of Undiscovered Reactivity Patterns and Derivatization Strategies

The trifunctional nature of this compound provides a rich platform for chemical modification. While the reactivity of the bromo and amino groups is somewhat predictable based on standard aromatic chemistry, the interplay between the three distinct functional groups could lead to undiscovered reactivity patterns.

Future research should systematically explore the derivatization potential of this scaffold:

Cross-Coupling Reactions: The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation). mdpi.com A systematic study using a wide array of boronic acids, amines, and other coupling partners would generate a library of novel derivatives. The electron-withdrawing nature of the trifluoromethoxy group is expected to influence the reactivity in these transformations. mdpi.com

Reactions at the Amino Group: The aniline moiety can undergo a host of reactions, including acylation, alkylation, diazotization followed by Sandmeyer-type reactions, and condensation to form imines or heterocyclic structures. Exploring these transformations can lead to a diverse set of compounds with varied physicochemical properties.

Photoredox Catalysis: Visible-light-driven reactions offer mild and efficient alternatives for functionalization. rsc.org Investigating photoredox-catalyzed C-N cross-coupling or other radical-based transformations of this compound could unlock new reaction pathways that are not accessible under thermal conditions. nih.gov

The following table outlines potential derivatization strategies that warrant further investigation.

| Reaction Type | Reagent/Catalyst Example | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Biaryls, Heterobiaryls |

| Buchwald-Hartwig Amination | Secondary amine, Pd/ligand system | Tertiary arylamines |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aryl alkynes |

| N-Acylation | Acid chloride, Base | Amides |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-alkylated anilines |

Expansion of Applications in Novel Material Science and Biological Fields

The unique electronic properties and lipophilicity imparted by the trifluoromethoxy group suggest that derivatives of this compound could be valuable in both material science and life sciences.

Material Science: The introduction of fluorinated groups can enhance thermal stability, chemical resistance, and optical properties of organic materials. Future research could explore the use of this compound derivatives as:

Monomers for High-Performance Polymers: Polymerization of suitably functionalized derivatives could lead to fluorinated polymers with low dielectric constants, high thermal stability, or specific optical properties for use in electronics and aerospace.

Components of Organic Light-Emitting Diodes (OLEDs): The electronic nature of the substituted aniline could be tuned for applications as host materials or charge-transport layers in OLED devices.

Liquid Crystals: The rigid aromatic core combined with the polar trifluoromethoxy group could be a foundation for designing novel liquid crystalline materials.

Biological Fields: The -OCF₃ group is often considered a "super-methoxy" group in medicinal chemistry, as it is more lipophilic and resistant to metabolic degradation. This makes it a highly desirable substituent in drug discovery.

Medicinal Chemistry: The compound serves as a key building block for synthesizing libraries of potential drug candidates. Its structural analogue, 3-bromo-5-(trifluoromethyl)aniline (B1272211), is an intermediate for anticancer medicines. google.com Future work should focus on synthesizing derivatives and screening them for activity in areas such as oncology, neuroscience, and infectious diseases. For example, trifluoromethyl-substituted anilines have been incorporated into compounds showing enhanced cytotoxicity against cancer cell lines. mdpi.com

Agrochemicals: Many successful herbicides, fungicides, and insecticides contain fluorinated aromatic cores. The unique substitution pattern of this compound makes it a candidate for the synthesis of new agrochemicals with potentially improved efficacy and environmental profiles.

Integration of Advanced Computational and Analytical Methodologies for Accelerated Discovery

To accelerate the research and development process, modern computational and analytical techniques must be integrated into the study of this compound.

Computational Chemistry:

Predictive Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the reactivity, electronic properties, and spectral characteristics of the molecule and its derivatives. acs.orgacs.org This can help in designing more efficient synthetic routes and prioritizing derivatives for synthesis based on desired properties.

Virtual Screening: In drug discovery, computational docking studies can be used to screen virtual libraries of derivatives against biological targets, helping to identify promising candidates for further investigation.

Advanced Analytical Techniques:

Impurity Profiling: The development of robust analytical methods is crucial for ensuring the purity and quality of the compound and its derivatives. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and hyphenated methods such as LC-SPE/NMR (Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance) are powerful tools for identifying and characterizing trace-level impurities that may form during synthesis.

Spectroscopic Analysis: Comprehensive analysis using advanced NMR (e.g., ¹⁹F NMR) and Raman spectroscopy can provide detailed structural information and insights into the electronic environment of the molecule. nih.gov

By combining these advanced methodologies with traditional synthetic and screening approaches, the timeline for discovering new applications and developing novel derivatives of this compound can be significantly shortened, unlocking its full potential in science and technology.

Q & A

Q. Basic

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).

- Storage : In amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Emergency Measures : Immediate use of eye wash stations and neutralization of spills with activated carbon .

How can LC-SPE/NMR be applied to identify unknown impurities in this compound?

Advanced

LC-SPE/NMR combines chromatographic separation with NMR structural elucidation:

Sample Prep : Dissolve 150 mg/mL in methanol and trap impurities on SPE cartridges .

UHPLC Separation : Use a C18 column with acetonitrile/formic acid gradients; impurities elute at relative retention times (e.g., 1.21–1.31 vs. main peak) .

NMR Analysis : Acquire ¹H, ¹⁹F, and 2D spectra (COSY, HMBC) to assign structures (e.g., brominated byproducts or trifluoromethoxy positional isomers) .

Example Impurity Data :

| Impurity | RRT | Abundance (%) |

|---|---|---|

| 1 | 1.21 | 0.37 |

| 2 | 1.26 | 0.74 |

| 3 | 1.31 | 1.33 |

How does the trifluoromethoxy group influence reactivity in nucleophilic aromatic substitution (NAS)?

Advanced

The electron-withdrawing CF₃O group deactivates the ring, directing NAS to meta/para positions. Kinetic studies show:

- Rate Enhancement : Polar aprotic solvents (e.g., DMSO) increase reaction rates by stabilizing transition states.

- Leaving Group Effects : Bromine exhibits superior leaving ability vs. chlorine (Krel = 5.2 in DMF at 80°C) .